5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJRLNOQMUXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314922 | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-59-5 | |
| Record name | 66999-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-5-chloropyridine with methyl isocyanate can lead to the formation of the desired triazolopyridine compound. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine, and it is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts, are crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, while oxidation with potassium permanganate can produce an oxidized derivative with additional functional groups.
Scientific Research Applications
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine are compared below with analogous triazolopyridine derivatives. Key differences in substituents, bioactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Key Findings:
Substituent Effects: Chlorine vs. Methyl: The chloro group at position 5 enhances electrophilicity, while the methyl group at position 3 increases lipophilicity. This combination may improve membrane permeability compared to non-methylated analogs like 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine .
Biological Activity: Antifungal Potential: Triazolopyridines with hydrazone moieties exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum.
Synthetic Routes :
- Microwave-Assisted Synthesis : Used for hydrazone-containing derivatives (e.g., ), offering rapid reaction times and improved yields compared to traditional methods .
- Oxidative Ring Closure : Sodium hypochlorite-mediated cyclization provides a greener route for triazolopyridines, avoiding toxic reagents like Cr(VI) salts .
Physicochemical Properties: Lipophilicity: The methyl group in this compound likely increases LogP compared to its non-methylated counterpart, enhancing bioavailability .
Biological Activity
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 66999-59-5) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.6 g/mol
- IUPAC Name : this compound
- CAS Number : 66999-59-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : This compound has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. Studies have shown that modifications in the structure of similar compounds can enhance their efficacy as modulators of nAChRs .
- Antimicrobial Activity : Preliminary studies indicated that derivatives of triazolo-pyridine compounds exhibit selective antimicrobial properties against various pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell processes .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Structural Activity Relationship (SAR)
Research into the SAR of triazolo-pyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:
- Substituents at the 5-position significantly impact receptor binding affinity.
- The presence of electron-withdrawing groups has been correlated with increased potency against microbial targets.
Q & A
Basic: What are the primary synthetic routes for 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence product purity?
Methodological Answer:
The compound is typically synthesized via two key routes:
- Cyclization of chloroethynylphosphonates with hydrazinylpyridines under mild conditions (e.g., K₂CO₃ in CH₃CN at room temperature for 4 h), yielding triazolopyridines with high regioselectivity .
- Oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol, achieving ~73% yield under green chemistry principles .
Critical factors: - Temperature control (e.g., 60°C triggers Dimroth rearrangement in nitro-substituted precursors) .
- Solvent choice (ethanol minimizes side reactions compared to DMF) .
- Oxidant selection (NaOCl avoids toxic Cr(VI) or DDQ reagents) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, ³¹P) identifies substituent positions and phosphonate integration . For example, methylene protons in phosphonates appear as doublets (δ 3.75–4.19 ppm, = 20 Hz) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction resolves regiochemical ambiguities (e.g., differentiating [4,3-a] vs. [1,5-a] isomers) .
- IR spectroscopy detects functional groups like C-Cl stretches (~550–650 cm⁻¹) .
Advanced: How do electron-withdrawing groups (EWGs) in starting materials influence reaction pathways and product distribution?
Methodological Answer:
EWGs like NO₂ in hydrazinylpyridines induce Dimroth rearrangements , shifting regioselectivity from [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines. For example:
- Heating 2-hydrazinyl-5-nitropyridine with chloroethynylphosphonates at 60°C for 50 h yields a 1:1 isomer mixture, which fully rearranges upon boiling .
- Mechanistically, EWGs destabilize intermediates, favoring ring-opening and re-closure via alternative pathways .
Experimental tip: Monitor reactions via ³¹P NMR to track phosphonate migration during rearrangement .
Advanced: How can computational methods predict bioactivity and guide the synthesis of derivatives?
Methodological Answer:
- Molecular docking (e.g., using Autodock Vina) models interactions with biological targets like 14-α-demethylase (PDB: 3LD6). For example:
- DFT calculations optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Workflow:
Synthesize core scaffold.
Perform in silico screening to prioritize substituents.
Validate predictions via enzymatic assays .
Advanced: How can researchers resolve contradictions in regioselectivity during substitution reactions?
Methodological Answer:
Contradictions arise from competing reaction pathways. For example:
- Chlorosulfonation at C-6 in triazolopyrimidines vs. C-5 in triazolopyridines is solvent-dependent. Use kinetic vs. thermodynamic control :
- Isotopic labeling (e.g., ¹³C NMR) tracks substitution sites.
- Competitive experiments with regioisomeric standards clarify preferences .
Basic: What green chemistry principles apply to the synthesis of this compound?
Methodological Answer:
- Solvent selection: Ethanol replaces hazardous DMF or THF, reducing waste .
- Oxidant choice: NaOCl is preferred over toxic DDQ or Cr(VI) salts, minimizing environmental impact .
- Catalyst-free conditions: Avoid Pd-based catalysts by leveraging thermal cyclization .
Advanced: How do steric and electronic effects influence the reactivity of triazolopyridine derivatives?
Methodological Answer:
- Steric effects: Bulky substituents (e.g., benzyloxy groups) hinder nucleophilic attacks at C-3, redirecting reactivity to C-7 .
- Electronic effects: Electron-donating groups (e.g., -OCH₃) increase electron density at the triazole ring, enhancing electrophilic substitution .
Case study: 3-(4-Benzyloxy-3-methoxyphenyl) derivatives show reduced reactivity toward aldehydes due to steric shielding .
Basic: What are the common pitfalls in isolating and purifying triazolopyridine derivatives?
Methodological Answer:
- Isomer separation: Use silica gel chromatography with ethyl acetate/hexane gradients to resolve [4,3-a] vs. [1,5-a] isomers .
- Byproduct removal: Extract unreacted hydrazines using acidic washes (pH < 3) .
- Crystallization challenges: Recrystallize from ethanol/water mixtures to obtain X-ray-quality crystals .
Advanced: How can researchers design experiments to study the biological activity of this compound?
Methodological Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to determine MIC against S. aureus or C. albicans .
- Anticancer screening: Perform MTT assays on HeLa or MCF-7 cells, correlating IC₅₀ values with substituent electronic profiles .
- Mechanistic studies: Employ Western blotting to assess inhibition of target enzymes (e.g., CYP51 in fungi) .
Advanced: What strategies mitigate competing side reactions during functionalization?
Methodological Answer:
- Protecting groups: Temporarily block reactive sites (e.g., -NH₂ with Boc) during phosphorylation .
- Low-temperature kinetics: Slow electrophilic attacks (e.g., chlorosulfonation at 0°C) to favor mono-substitution .
- Catalyst tuning: Use Pd(PPh₃)₄ for selective cross-coupling without disrupting the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
